molecular formula C46H91NO5 B13362410 Heptadecan-9-yl 8-((2-hydroxyethyl)(4-oxo-4-(pentadecan-7-yloxy)butyl)amino)octanoate

Heptadecan-9-yl 8-((2-hydroxyethyl)(4-oxo-4-(pentadecan-7-yloxy)butyl)amino)octanoate

Cat. No.: B13362410
M. Wt: 738.2 g/mol
InChI Key: BHYOWVOPIAZYDA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)(4-oxo-4-(pentadecan-7-yloxy)butyl)amino)octanoate typically involves multiple steps. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and alkylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 8-((2-hydroxyethyl)(4-oxo-4-(pentadecan-7-yloxy)butyl)amino)octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve specific pH levels, temperatures, and solvents to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield carboxylic acids, while reduction of the oxo group can produce secondary alcohols .

Scientific Research Applications

Heptadecan-9-yl 8-((2-hydroxyethyl)(4-oxo-4-(pentadecan-7-yloxy)butyl)amino)octanoate is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Heptadecan-9-yl 8-((2-hydroxyethyl)(4-oxo-4-(pentadecan-7-yloxy)butyl)amino)octanoate involves its incorporation into lipid bilayers, where it can influence membrane fluidity and permeability. This compound can also facilitate the encapsulation and delivery of therapeutic agents by forming stable lipid nanoparticles that protect the active ingredients and enhance their cellular uptake through receptor-mediated endocytosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heptadecan-9-yl 8-((2-hydroxyethyl)(4-oxo-4-(pentadecan-7-yloxy)butyl)amino)octanoate stands out due to its specific combination of functional groups, which provide unique properties for drug delivery and membrane studies. Its ability to form stable lipid nanoparticles and enhance cellular uptake makes it particularly valuable in medical and biological research .

Properties

Molecular Formula

C46H91NO5

Molecular Weight

738.2 g/mol

IUPAC Name

heptadecan-9-yl 8-[2-hydroxyethyl-(4-oxo-4-pentadecan-7-yloxybutyl)amino]octanoate

InChI

InChI=1S/C46H91NO5/c1-5-9-13-17-21-27-34-43(33-26-16-12-8-4)52-46(50)38-32-40-47(41-42-48)39-31-25-20-24-30-37-45(49)51-44(35-28-22-18-14-10-6-2)36-29-23-19-15-11-7-3/h43-44,48H,5-42H2,1-4H3

InChI Key

BHYOWVOPIAZYDA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)OC(=O)CCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Origin of Product

United States

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